molecular formula C32H38ClNO13 B217054 Nemorubicin hydrochloride CAS No. 108943-08-4

Nemorubicin hydrochloride

カタログ番号 B217054
CAS番号: 108943-08-4
分子量: 680.1 g/mol
InChIキー: DSXDXWLGVADASF-QQFKZXDBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nemorubicin hydrochloride is a non-conventional anthracycline that is currently in clinical development for the intrahepatic artery chemotherapy of hepatocellular carcinoma . It is a synthetic product produced through extractive chemistry .


Synthesis Analysis

Nemorubicin hydrochloride is a derivative of doxorubicin (DX). It bears a methoxymorpholinyl group at position 3’ of the sugar moiety .


Molecular Structure Analysis

Nemorubicin is a novel DNA-intercalator . It is structurally related to doxorubicin, but it has a unique mechanism of action .


Chemical Reactions Analysis

The metabolic pathway of nemorubicin is mediated by hepatic microsomal enzymes, leading to the formation of effective metabolites at the liver level .

科学的研究の応用

Mechanism of Action and Preclinical Evidence

  • Nemorubicin hydrochloride (nemorubicin), a non-conventional anthracycline, has been studied for its unique mechanism of action, distinct from doxorubicin. It acts as a topoisomerase I inhibitor and has shown activity in resistant cancer cells, with minimal cardiotoxicity. Its efficacy has been observed in hepatocellular carcinoma (HCC) patients, showing tumor response and stability in some cases. Preclinical studies indicate that nemorubicin's cytotoxic effect involves the nucleotide excision repair (NER) system, making it more effective in NER proficient cells. This distinctive mechanism provides a rationale for clinical combination studies with platinum derivatives (Pacciarini et al., 2006).

Clinical Trials and Combination Therapies

  • Clinical trials have explored nemorubicin's synergistic potential with various agents, such as cisplatin, mitomycin C, and doxorubicin, used in HCC treatment. Sequential or simultaneous administration of nemorubicin with these agents in preclinical models showed improved life span and therapeutic gain, without significant increase in toxicity. These findings support the idea of combining nemorubicin with other drugs for enhanced HCC treatment efficacy (Geroni et al., 2007).

Metabolism and Bioactivation

  • A critical aspect of nemorubicin's activity is its metabolism, particularly the formation of PNU-159682, a highly cytotoxic metabolite produced by human liver microsomes. This conversion, primarily driven by CYP3A4, results in a metabolite that retains significant antitumor activity in vivo. Understanding this metabolic pathway is crucial for optimizing nemorubicin's clinical use (Quintieri et al., 2005).

Resistance Mechanisms

  • Resistance to nemorubicin has been linked to alterations in NER activity. For instance, nemorubicin-resistant L1210 cells exhibited defects in NER activity, particularly in the XPG gene, suggesting a novel mechanism of drug resistance through genetic silencing of DNA repair genes. These findings provide insights into potential strategies for overcoming resistance to nemorubicin in clinical settings (Sabatino et al., 2007).

作用機序

Nemorubicin’s activity and resistance are mediated by the nucleotide excision repair system . It induces DNA strand breaks primarily through topoisomerase-I cleavage . In vitro, human hepatocytes or microsomes generate a nemorubicin metabolite (PNU-159682) that is hundred times more cytotoxic than the parent compound and that binds covalently to DNA .

将来の方向性

Nemorubicin has shown promising efficacy against hepatocellular carcinoma as a single agent . It has also been found to synergize with agents currently used for the treatment of hepatocellular carcinoma, namely cisplatin, mitomycin C, doxorubicin, and bevacizumab . Further experiments are ongoing to support clinical development .

特性

IUPAC Name

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO13.ClH/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39;/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3;1H/t14-,17-,19-,21-,22-,27+,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXDXWLGVADASF-QQFKZXDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38ClNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nemorubicin hydrochloride

CAS RN

108943-08-4
Record name Nemorubicin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108943084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEMORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6F8JYX76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nemorubicin hydrochloride
Reactant of Route 2
Nemorubicin hydrochloride
Reactant of Route 3
Reactant of Route 3
Nemorubicin hydrochloride
Reactant of Route 4
Nemorubicin hydrochloride
Reactant of Route 5
Nemorubicin hydrochloride
Reactant of Route 6
Nemorubicin hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。